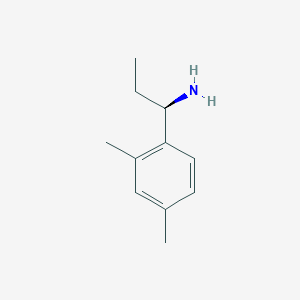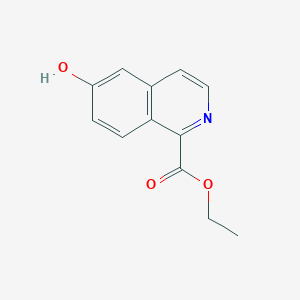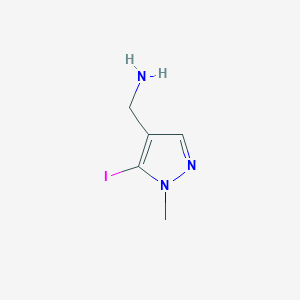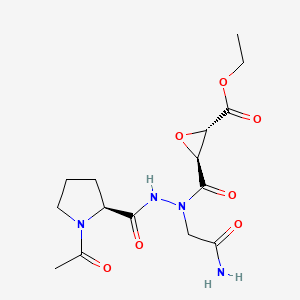
1,1,1,3,3,3-Hexafluoro-2-(5-methyl-2-pyridyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol is a fluorinated organic compound with a unique structure that combines a hexafluoroisopropanol moiety with a methylpyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 5-methyl-2-pyridylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-one.
Reduction: Formation of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring a highly polar and non-nucleophilic environment.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein conformations.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The compound’s fluorinated nature enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to changes in protein conformation and activity, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler analog without the pyridine ring, used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another analog with a methyl group instead of the pyridine ring, used in similar applications.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol is unique due to the presence of both the hexafluoroisopropanol moiety and the methylpyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
属性
分子式 |
C9H7F6NO |
|---|---|
分子量 |
259.15 g/mol |
IUPAC 名称 |
1,1,1,3,3,3-hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H7F6NO/c1-5-2-3-6(16-4-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3 |
InChI 键 |
QDGHPEURPYFCBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


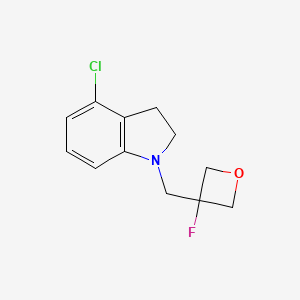
![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
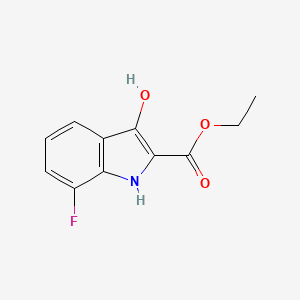
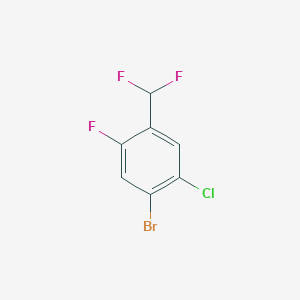



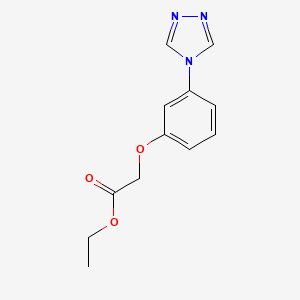
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
